molecular formula C14H18N2O3S B4118222 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4118222
M. Wt: 294.37 g/mol
InChI Key: VVPSJMGACJKDRY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as DBTTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBTTF is a thiourea derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to modulate the activity of certain receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neurotransmission. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to interact with ion channels such as potassium and calcium channels, which are involved in the regulation of cellular signaling.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects by protecting neurons from oxidative damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments, including its high stability, solubility, and purity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has some limitations, including its potential toxicity and limited availability. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not widely available commercially, which may limit its accessibility for researchers.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea, including its potential applications in drug discovery, bioimaging, and nanotechnology. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has shown promising results as an anticancer agent, and further research may lead to the development of novel cancer therapies. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential as a fluorescent probe for bioimaging, and its high selectivity and sensitivity make it a promising candidate for future research. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been used as a building block for the synthesis of various nanomaterials, and further research may lead to the development of novel nanotechnologies.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and biomedicine. In organic electronics, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been used as a hole-transport material in organic solar cells, and its high charge mobility and stability make it a promising candidate for future research. In optoelectronics, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been used as a fluorescent probe for the detection of metal ions and has shown high selectivity and sensitivity. In biomedicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c20-14(15-9-11-2-1-5-17-11)16-10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPSJMGACJKDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(oxolan-2-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

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